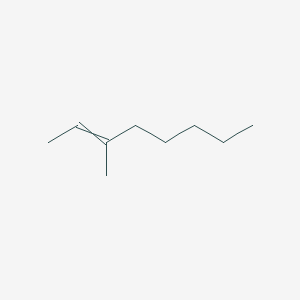
2-Octene, 3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Octene, 3-methyl- is an organic compound classified as an alkene, which means it contains a carbon-carbon double bond. Its molecular formula is C9H18, and it is a structural isomer of other octenes. This compound is characterized by the presence of a methyl group attached to the third carbon atom of the octene chain. Alkenes like 2-Octene, 3-methyl- are known for their reactivity due to the presence of the double bond, making them valuable intermediates in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: 2-Octene, 3-methyl- can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 3-methyl-2-octanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.
Alkylation of Alkenes: Another method involves the alkylation of 1-octene with methyl iodide in the presence of a strong base like potassium tert-butoxide. This reaction introduces the methyl group at the desired position on the octene chain.
Industrial Production Methods: Industrial production of 2-Octene, 3-methyl- often involves the use of catalytic processes to ensure high yields and selectivity. Catalysts such as zeolites or metal oxides can be employed to facilitate the alkylation or dehydration reactions under controlled conditions.
Types of Reactions:
Oxidation: 2-Octene, 3-methyl- can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form the corresponding alkane, 3-methyl-octane, using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenation reactions can occur, where halogens like bromine (Br2) or chlorine (Cl2) add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, OsO4 in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Reduction: H2 gas with Pd/C catalyst under mild pressure and temperature.
Substitution: Br2 or Cl2 in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: 3-Methyl-octane.
Substitution: 3-Methyl-2,3-dibromo-octane or 3-Methyl-2,3-dichloro-octane.
科学研究应用
2-Octene, 3-methyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used as a model substrate to study enzyme-catalyzed reactions involving alkenes, such as hydratases and oxidases.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with specific biological activities.
Industry: It is used in the production of specialty chemicals, including fragrances, flavors, and polymer additives.
作用机制
The mechanism of action of 2-Octene, 3-methyl- in chemical reactions typically involves the interaction of the double bond with various reagents. For example:
Electrophilic Addition: In halogenation reactions, the double bond acts as a nucleophile, attacking the electrophilic halogen molecule, leading to the formation of a halonium ion intermediate, which is then attacked by a halide ion to form the dihalide product.
Oxidation: The double bond reacts with oxidizing agents to form an epoxide intermediate, which can be further hydrolyzed to form diols.
相似化合物的比较
- 2-Methyl-2-octene
- 3-Octyne, 2-methyl-
- 2-Methyl-3-octene
Comparison:
- 2-Methyl-2-octene: Similar in structure but with the double bond located at the second carbon atom, leading to different reactivity and physical properties.
- 3-Octyne, 2-methyl-: Contains a triple bond instead of a double bond, resulting in different chemical behavior and applications.
- 2-Methyl-3-octene: A stereoisomer with the same molecular formula but different spatial arrangement of atoms, affecting its reactivity and interactions with other molecules.
2-Octene, 3-methyl- stands out due to its specific placement of the double bond and methyl group, which influences its reactivity and makes it a valuable compound in various chemical processes and research applications.
属性
CAS 编号 |
113426-22-5 |
|---|---|
分子式 |
C9H18 |
分子量 |
126.24 g/mol |
IUPAC 名称 |
3-methyloct-2-ene |
InChI |
InChI=1S/C9H18/c1-4-6-7-8-9(3)5-2/h5H,4,6-8H2,1-3H3 |
InChI 键 |
VOKPUAYTTWEUPZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Diethyl-5H-benzo[a]phenoxazin-9-amine](/img/structure/B14302694.png)
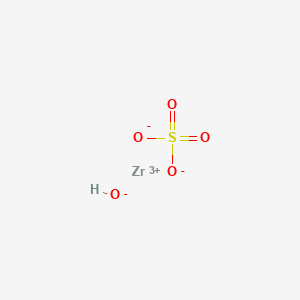
![4-Methylphenyl 2-[(4-chlorobenzoyl)oxy]benzoate](/img/structure/B14302705.png)
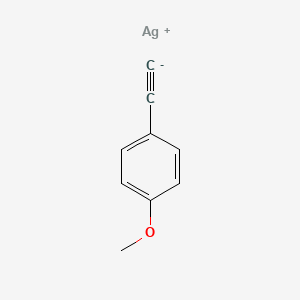
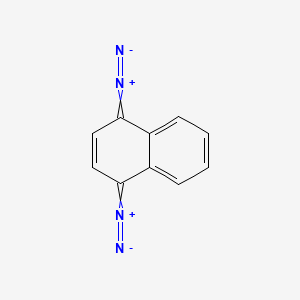
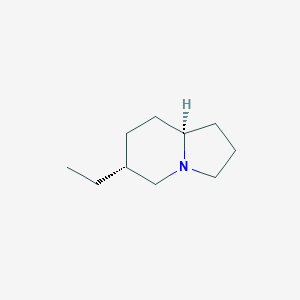



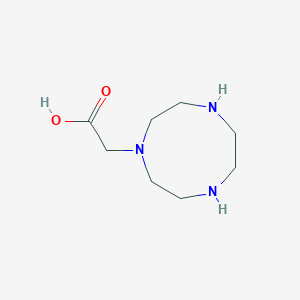
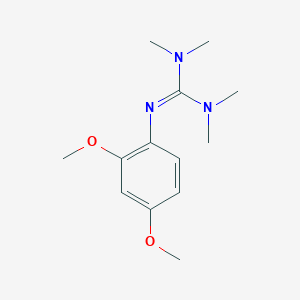

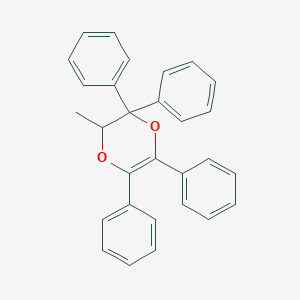
![3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14302767.png)
